BenchChemオンラインストアへようこそ!

N-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

Cancer Cell Invasion Epithelial-Mesenchymal Transition Phenotypic Screening

C-157 (CAS 888458-63-7) is a structurally defined benzofuran-benzodioxole hybrid validated for disrupting interphase microtubules without acute lethality—unlike paclitaxel. A blind screen of 100 compounds yielded only nine hits with this embryo-safe anti-migratory profile, and C-157 was prioritized. Crucially, subtle structural analogs failed to suppress tumor growth, rendering generic benzofuran-2-carboxamide derivatives non-functional substitutes. This compound is the definitive reference standard for EMT inhibition assays, cranial neural crest migration studies, and in vivo models of peritoneal melanoma dissemination and intracranial glioma invasion. Procure C-157 to ensure assay reproducibility and valid SAR benchmarking.

Molecular Formula C19H15ClN2O5
Molecular Weight 386.79
CAS No. 888458-63-7
Cat. No. B2841849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide
CAS888458-63-7
Molecular FormulaC19H15ClN2O5
Molecular Weight386.79
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCl
InChIInChI=1S/C19H15ClN2O5/c20-8-7-16(23)22-17-12-3-1-2-4-13(12)27-18(17)19(24)21-11-5-6-14-15(9-11)26-10-25-14/h1-6,9H,7-8,10H2,(H,21,24)(H,22,23)
InChIKeyOJCTYAMXTVCDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

888458-63-7 – N-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide: A Preclinically-Active Anti-Invasive Benzofuran Hybrid


N-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 888458-63-7) is a synthetic benzofuran-benzodioxole hybrid, historically coded as 'C-157' in primary literature [1]. It is classified as an analog of podophyllotoxin and was identified through a phenotypic screen in Xenopus embryos for compounds that block epithelial–mesenchymal transition (EMT)-driven cell migration without causing embryonic lethality [1]. This compound has documented antineoplastic activity [2], making it a reference tool for studying cancer cell invasion and microtubule dynamics.

Why Biological Activity is Not Conserved Among Closely Related 888458-63-7 Analogs


In the foundational study identifying this benzofuran-benzodioxole, a blind screen of 100 synthesized compounds yielded only nine hits that inhibited embryonic migration without causing lethality [1]. From this subset, C-157 was prioritized. Crucially, when other structural analogs of this chemical series were tested, compounds that exhibited only subtle effects on embryonic tissues failed to suppress tumor growth [1]. This steep structure–activity relationship (SAR) means that generic procurement of a 'benzofuran-2-carboxamide' or 'benzodioxole' derivative cannot serve as a functional substitute for C-157 in assays measuring anti-invasive or microtubule-disrupting phenotypes.

Differential Anti-Invasive and Cytoskeletal Evidence for 888458-63-7 (C-157) from Peer-Reviewed Screens


Selective Anti-Invasive Phenotype in the Xenopus Embryo Model Versus Inactive Structural Analogs

In a blind phenotypic screen of 100 synthesized compounds, C-157 was one of only nine candidates (9% hit rate) that inhibited gastrulation and cranial neural crest cell (CNCC) migration in Xenopus embryos without causing lethality [1]. Direct comparison with other analogs within the same chemical series revealed that those lacking strong embryonic activity did not suppress tumor growth, establishing a direct functional SAR gate that distinguishes C-157 from its closest structural neighbors [1].

Cancer Cell Invasion Epithelial-Mesenchymal Transition Phenotypic Screening

Microtubule Disruption and Apoptosis Induction in SAS Oral Cancer Cells

C-157 prevented cancer cell invasion by disrupting interphase microtubules and affected mitotic progression, leading to the induction of apoptosis in SAS oral cancer cells [1]. Paclitaxel served as a positive control for cytoskeletal drug targeting in the same study, but its mechanism differs (microtubule stabilization), making C-157 a mechanistically distinct tool for microtubule destabilization studies [1].

Microtubule Dynamics Apoptosis Oral Cancer

In Vivo Suppression of Multiple Tumor Types Following Intratumoral Injection

Intratumoral injection of C-157 reduced the size of SAS oral cancer tumors in a xenograft model. Furthermore, C-157 inhibited peritoneal dissemination of melanoma cells and intracranial invasion of glioma cells in vivo [1]. These multi-model anti-invasive effects were not universally observed among the initial screening hits, highlighting the compound's broad-spectrum in vivo efficacy within the context of the study.

In Vivo Tumor Model Melanoma Glioma

Validated Research Applications and Experimental Scenarios for 888458-63-7 (C-157)


Studying EMT-Driven Cancer Cell Invasion and Collective Migration

C-157 (CAS 888458-63-7) is directly validated for use in assays modeling the invasive front of carcinomas. Researchers studying epithelial-mesenchymal transition (EMT), gastrulation, or cranial neural crest cell migration can employ C-157 as a positive-control inhibitor that acts at the level of interphase microtubules to block migration without causing acute lethality, enabling long-term tracking of cell behavior [1].

Investigating Microtubule Destabilization as a Therapeutic Strategy

Unlike paclitaxel, which stabilizes microtubules, C-157 disrupts interphase microtubules [1]. This makes the compound a critical tool for pharmacologists and cell biologists who are screening for tubulin-destabilizing agents or studying the differential cellular responses to microtubule disruption versus stabilization. Its activity in the SAS oral cancer cell line provides a replicable experimental system [1].

Preclinical In Vivo Studies of Melanoma Metastasis and Glioma Invasion

Procurement of C-157 is justified for preclinical oncology teams focusing on peritoneal dissemination of melanoma and intracranial glioma invasion, as the compound has demonstrated in vivo suppression of both metastatic phenotypes [1]. Its structural definition as a benzofuran-benzodioxole hybrid allows for structure–activity relationship (SAR) studies to optimize pharmacokinetic properties for these specific cancer contexts [1].

Calibration of Phenotypic Screening Platforms Using Xenopus Embryos

Screening laboratories that utilize the Xenopus embryo model for drug discovery can use C-157 as a reference standard for assay validation. Its hit profile—active in embryo migration inhibition while maintaining embryo viability—represents the desired phenotype for anti-invasive drug candidates and can be used to benchmark the sensitivity and specificity of new screening campaigns [1].

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.